3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
CAS No.:
Cat. No.: VC15820990
Molecular Formula: C11H10N4O2
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N4O2 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 3-(2-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
| Standard InChI | InChI=1S/C11H10N4O2/c16-15(17)9-5-2-1-4-8(9)11-10-6-3-7-14(10)13-12-11/h1-2,4-5H,3,6-7H2 |
| Standard InChI Key | SHOXBMXIOUJEMN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(N=NN2C1)C3=CC=CC=C3[N+](=O)[O-] |
Introduction
3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole is a complex heterocyclic compound featuring a pyrrolo-triazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of both triazole and nitrophenyl groups. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Synthesis Methods
The synthesis of 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole can involve various methods, often including metal-catalyzed reactions such as the copper-catalyzed azide-alkyne cycloaddition. This method allows for efficient formation of 1,2,3-triazoles under mild conditions. The choice of solvent and catalyst can significantly affect the yield and purity of the synthesized compound.
Biological Activities
Compounds with a triazole scaffold have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl group in 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole may enhance its pharmacological effects by influencing its interactions with biological targets such as enzymes or receptors.
Research Findings and Applications
Research on 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole typically focuses on its binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in therapeutic applications. While specific data on this compound is limited, related compounds have shown promising results in drug development due to their diverse pharmacological activities.
Comparison with Similar Compounds
Similar compounds, such as 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole, have been extensively studied for their biological activities. These compounds share structural similarities but differ in the position of the nitrophenyl substituent, which can affect their chemical properties and biological interactions .
Data Table: Comparison of Pyrrolo-Triazole Compounds
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